3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of anthranilic acid with appropriate alkylating agents. One common method includes refluxing anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which are then further reacted with methoxypropylamine under controlled conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazoline ring into dihydroquinazoline derivatives.
Scientific Research Applications
3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .
Comparison with Similar Compounds
3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
Erlotinib: An anticancer drug used for treating non-small cell lung cancer and pancreatic cancer.
Gefitinib: Another anticancer drug targeting epidermal growth factor receptor (EGFR) in cancer cells.
These compounds share a quinazoline core but differ in their substituents, leading to unique biological activities and applications.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-4-7-14-11(15)9-5-2-3-6-10(9)13-12(14)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,16) |
InChI Key |
RKMZRFGBCVQGJH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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